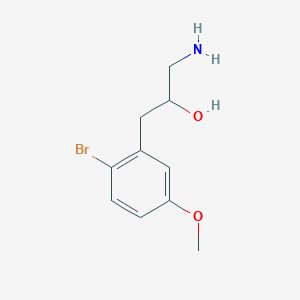
1-((4-Methylcyclohexyl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Methylcyclohexyl)methyl)piperazine is an organic compound with the molecular formula C12H24N2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylcyclohexyl)methyl)piperazine typically involves the reaction of 4-methylcyclohexylmethyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions
1-((4-Methylcyclohexyl)methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-((4-Methylcyclohexyl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-((4-Methylcyclohexyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(phenylacetyl)piperazine
- 1-Methyl-4-(4-methylbenzoyl)piperazine
- 1-Methyl-4-(phenylsulfonyl)piperazine
Uniqueness
1-((4-Methylcyclohexyl)methyl)piperazine is unique due to its specific structural features, such as the presence of a methylcyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other piperazine derivatives may not be as effective.
特性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
1-[(4-methylcyclohexyl)methyl]piperazine |
InChI |
InChI=1S/C12H24N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h11-13H,2-10H2,1H3 |
InChIキー |
YDRFOLNEPACMDV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


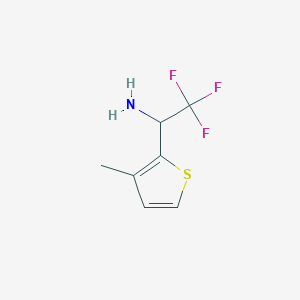
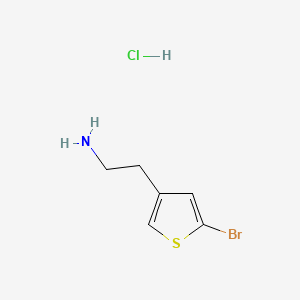
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)


![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)

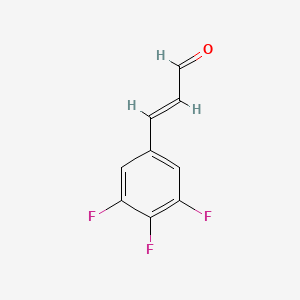

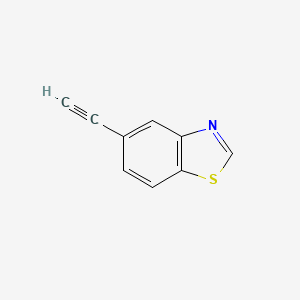

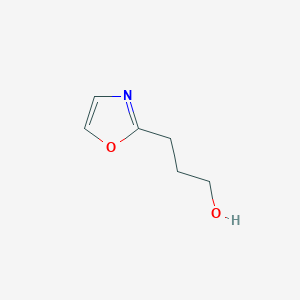
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
